Cyanomaclurin

antibacterial MIC flavonoid

Cyanomaclurin is a naturally occurring furanoflavone with the molecular formula C₁₅H₁₂O₆ and a molecular weight of 288.25 g/mol , primarily isolated from the wood of the jackfruit tree (Artocarpus heterophyllus). Structurally, it features a unique tetracyclic framework that distinguishes it from typical flavonoids , and it has been investigated for a range of biological activities including antibacterial , anti-adipogenic , and reactive carbonyl species (RCS) scavenging properties.

Molecular Formula C18H22N2O6S
Molecular Weight 0
CAS No. 10020-68-5
Cat. No. B1179379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyanomaclurin
CAS10020-68-5
SynonymsCyanomaclurin
Molecular FormulaC18H22N2O6S
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyanomaclurin (CAS 10020-68-5): Sourcing and Procurement of a Structurally Unique Furanoflavone from Artocarpus heterophyllus


Cyanomaclurin is a naturally occurring furanoflavone with the molecular formula C₁₅H₁₂O₆ and a molecular weight of 288.25 g/mol [1], primarily isolated from the wood of the jackfruit tree (Artocarpus heterophyllus) [2]. Structurally, it features a unique tetracyclic framework that distinguishes it from typical flavonoids [1], and it has been investigated for a range of biological activities including antibacterial [3], anti-adipogenic [4], and reactive carbonyl species (RCS) scavenging [5] properties. The compound's distinct polycyclic architecture and specific bioactivity profile necessitate careful selection over structurally similar furanoflavones or polyphenols for targeted research applications.

Why Cyanomaclurin Procurement Requires Explicit Specification Over Generic Furanoflavones or Flavonoid Mixtures


Substituting cyanomaclurin with other furanoflavones from the same plant source, such as artocarpin or cycloartocarpin, or with generic flavonoid mixtures, introduces significant variability in biological outcomes due to pronounced differences in bioactivity, potency, and cytotoxicity profiles. Head-to-head comparisons reveal that cyanomaclurin exhibits markedly distinct minimum inhibitory concentrations (MICs) against Gram-positive bacteria compared to artocarpin [1], a fundamentally different melanin inhibition profile relative to norartocarpetin [2], and a broader non-cytotoxic concentration range in adipogenesis assays compared to oxyresveratrol [3]. Furthermore, cyanomaclurin lacks the potent tyrosinase inhibitory activity characteristic of several co-occurring flavonoids in Artocarpus extracts [4]. These divergences are not merely incremental; they represent functional binary differences (active vs. inactive) and order-of-magnitude potency gaps that would fundamentally alter experimental outcomes if a substitute were used. Therefore, for reproducible scientific investigations or targeted industrial applications, explicitly sourcing purified cyanomaclurin is a critical, non-negotiable requirement.

Quantitative Evidence Guide: Direct Comparator Data for Cyanomaclurin Selection


Cyanomaclurin vs. Artocarpin: Quantified Difference in Antibacterial Potency (MIC) Against Streptococcus pyogenes and Staphylococcus epidermidis

In a direct head-to-head antibacterial assay using the broth microdilution method, cyanomaclurin exhibited significantly weaker antibacterial activity than artocarpin against both S. pyogenes and S. epidermidis [1]. The Minimum Inhibitory Concentration (MIC) of cyanomaclurin was determined to be 15.6 µg/mL for both bacterial strains [1][2]. In contrast, artocarpin demonstrated potent activity with an MIC of 1.9 µg/mL against the same strains, a value comparable to the positive control tetracycline [2]. This represents an approximately 8.2-fold difference in potency.

antibacterial MIC flavonoid Artocarpus

Cyanomaclurin vs. Norartocarpetin: Differential Inhibition of Melanogenesis in B16 Mouse Melanoma Cells

In a cross-study comparison evaluating melanogenesis inhibitory activity on the B16 mouse melanoma 4A5 cell line, cyanomaclurin and norartocarpetin demonstrated markedly different efficacies at distinct concentrations [1]. Cyanomaclurin, at a concentration of 100 µM, reduced melanin content to 80.1% of the control [1]. In contrast, norartocarpetin achieved a substantially greater reduction (to 47.6% of control) at a lower concentration of 30 µM [1]. While not a direct head-to-head in the same assay plate, this cross-study comparison within the same publication highlights that norartocarpetin is a more potent melanogenesis inhibitor than cyanomaclurin.

melanogenesis tyrosinase skin pigmentation flavonoid

Cyanomaclurin vs. Oxyresveratrol: Comparative Anti-Adipogenic Efficacy and Cytotoxicity Window in 3T3-L1 Cells

In a direct comparative study examining anti-adipogenic effects, both cyanomaclurin and oxyresveratrol were shown to dose-dependently decrease triglyceride accumulation in differentiating 3T3-L1 cells [1]. However, a critical differential feature lies in their respective non-cytotoxic concentration ranges. Cyanomaclurin did not induce cytotoxicity (as measured by lactate dehydrogenase release) across the entire tested concentration range of 0–600 µM [1]. In contrast, oxyresveratrol was tested over a narrower range of 0–100 µM [1]. This indicates that cyanomaclurin can be studied at higher concentrations without confounding cytotoxic effects, a key consideration for mechanistic studies of adipogenesis.

anti-adipogenic obesity 3T3-L1 phenolic adipogenesis

Cyanomaclurin In Silico Binding Affinity to Dengue Virus NS2B/NS3 Protease Compared to Other Artocarpus Phytochemicals

An in silico screening study of 47 phytochemicals from Artocarpus heterophyllus identified several compounds with high predicted binding affinity to the dengue virus NS2B/NS3 protease, a validated therapeutic target [1]. Among these, cyanomaclurin exhibited a binding free energy (ΔG) of -34.09 kcal/mol as calculated by MM-GBSA [1]. This value places cyanomaclurin as the second most promising candidate from the screening panel, ranking below oxidihydroartocarpesin (-36.19 kcal/mol) but above dihydromorin (-32.44 kcal/mol) [1]. Furthermore, molecular dynamics simulations confirmed that the cyanomaclurin-bound complex maintained enhanced structural stability (lower RMSD) compared to the unbound protein [1].

dengue virus NS2B/NS3 protease molecular docking in silico antiviral

Cyanomaclurin as a Reactive Carbonyl Species (RCS) Scavenger: Class-Level Inference with Phloretin as Quantitative Benchmark

In a broad screening of 21 natural polyphenols for their ability to trap the cytotoxic lipid peroxidation-derived aldehydes acrolein (ACR) and 4-hydroxy-trans-2-nonenal (HNE), cyanomaclurin was identified as an effective scavenger [1]. The study found that specific structural classes—flavan-3-ols, theaflavins, cyanomaclurin, and dihydrochalcones—acted as sacrificial nucleophiles to trap ACR and HNE [1]. While compound-specific quantitative data for cyanomaclurin's trapping efficiency were not reported in the abstract, the most effective compound in the panel, phloretin (a dihydrochalcone), quenched up to 99.6% of ACR within 90 minutes and 90.1% of HNE within 24 hours under simulated physiological conditions [1]. This places cyanomaclurin within an elite group of polyphenols with this specialized chemical reactivity.

reactive carbonyl species acrolein 4-HNE polyphenol scavenging

Cyanomaclurin vs. In-Class Tyrosinase Inhibitors: Evidence of Weak Activity Relative to Co-Isolated Flavonoids

In a comprehensive study isolating 15 compounds from Artocarpus heterophyllus wood, several exhibited potent mushroom tyrosinase inhibitory activity. Specifically, compounds 1-6 and 14 showed strong inhibition with IC50 values lower than 50 µM, a potency greater than that of the reference inhibitor kojic acid (IC50 = 71.6 µM) [1]. Notably, cyanomaclurin (designated as compound 15 in the study) was not among the compounds with strong tyrosinase inhibition, indicating it lacks this property or possesses it to a much lesser degree [1]. This lack of potent activity differentiates cyanomaclurin from many of its structurally related co-isolates from the same plant source.

tyrosinase inhibition mushroom tyrosinase skin lightening antibrowning

Validated Research and Industrial Application Scenarios for Cyanomaclurin Based on Comparative Evidence


Structure-Activity Relationship (SAR) Studies in Antibacterial Flavonoid Research

Cyanomaclurin's moderate antibacterial activity (MIC = 15.6 µg/mL) compared to artocarpin's potent activity (MIC = 1.9 µg/mL) makes it an essential comparator compound for SAR studies [1][2]. Researchers investigating the structural determinants of antibacterial efficacy in furanoflavones can use cyanomaclurin as a 'low-activity' reference to identify critical functional groups or spatial arrangements responsible for the 8-fold difference in potency.

High-Dose Adipogenesis Pharmacology with a Wide Safety Margin

Given its demonstrated lack of cytotoxicity in 3T3-L1 cells up to 600 µM, cyanomaclurin is uniquely suited for high-dose anti-adipogenic studies where other phenolics like oxyresveratrol may become cytotoxic [3]. This wide non-cytotoxic window allows for robust exploration of dose-response relationships and mechanistic pathways (e.g., PPARγ and C/EBPα downregulation) without the confounding variable of compound-induced cell death.

Mechanistic Studies of Carbonyl Stress and Lipid Peroxidation Trapping

As a member of the elite class of polyphenols shown to trap cytotoxic aldehydes like acrolein and HNE [4], cyanomaclurin is a valuable tool for in vitro and in vivo studies of carbonyl stress-associated diseases. Its procurement is warranted for comparative studies aimed at understanding how minor structural variations within the cyanomaclurin/dihydrochalcone chemotype influence nucleophilic trapping efficiency and subsequent adduct formation, especially when benchmarked against the highly effective phloretin.

Negative Control in Tyrosinase Inhibition Assays and Cosmetic Formulation Research

Given its lack of potent tyrosinase inhibitory activity, cyanomaclurin can serve as a negative control or a 'flavonoid backbone' comparator in assays evaluating skin-lightening or antibrowning agents [5]. For industrial formulation scientists, cyanomaclurin represents a furanoflavone that can be incorporated into products for its antioxidant properties without interfering with melanin synthesis pathways, offering a differentiated profile compared to strong inhibitors like norartocarpetin or kojic acid.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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